molecular formula C15H21NO4 B12181044 1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone CAS No. 132948-69-7

1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone

Cat. No.: B12181044
CAS No.: 132948-69-7
M. Wt: 279.33 g/mol
InChI Key: SSSRBUFYSWCOQT-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33154. This compound is known for its unique structure, which includes a morpholine ring, a hydroxy group, and a phenyl ring connected through a propoxy linkage. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 3-chloro-2-hydroxypropyl morpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyacetophenone attacks the chloro group of 3-chloro-2-hydroxypropyl morpholine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide or ethanol .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group and morpholine ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit certain enzymes or activate specific receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research .

Biological Activity

1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone, also known by its CAS number 4247-85-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H21NO4, with a molecular weight of approximately 279.336 g/mol. Key physical properties include:

  • Density : 1.085 g/cm³
  • Boiling Point : 406.5ºC
  • Flash Point : 199.6ºC

These properties suggest stability under various conditions, making it suitable for further biological evaluations.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and anti-inflammatory domains.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been screened against various cancer cell lines, demonstrating notable cytotoxic effects.

Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.67
PC-30.80
HCT1160.87

These values indicate that the compound is more potent than standard controls like staurosporine, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. In particular, it has been shown to inhibit the activity of several kinases involved in cancer progression, including EGFR and Src kinases .

Furthermore, molecular docking studies suggest that the compound binds effectively to these targets, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

A significant body of research has focused on the synthesis and evaluation of derivatives related to this compound. For example:

  • Zhang et al. (2023) synthesized various derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays, finding that certain modifications enhanced potency against multiple cancer cell lines .
  • In vivo studies have demonstrated that compounds similar to this compound can significantly reduce tumor size in animal models when administered at therapeutic doses .

Properties

CAS No.

132948-69-7

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone

InChI

InChI=1S/C15H21NO4/c1-12(17)13-2-4-15(5-3-13)20-11-14(18)10-16-6-8-19-9-7-16/h2-5,14,18H,6-11H2,1H3

InChI Key

SSSRBUFYSWCOQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O

Origin of Product

United States

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